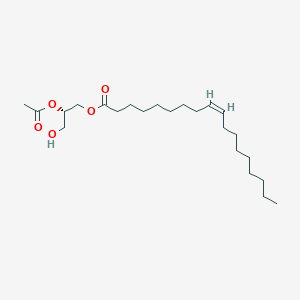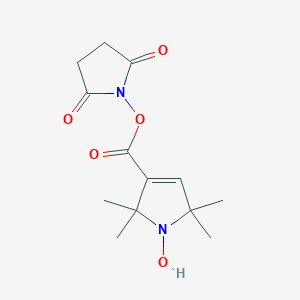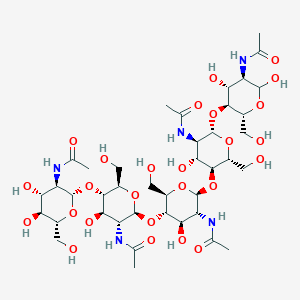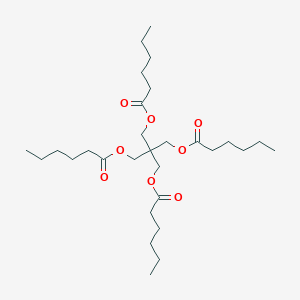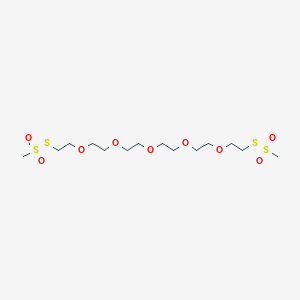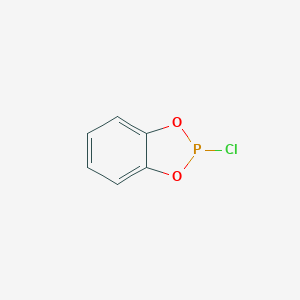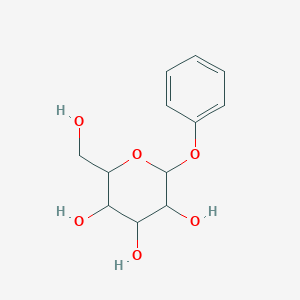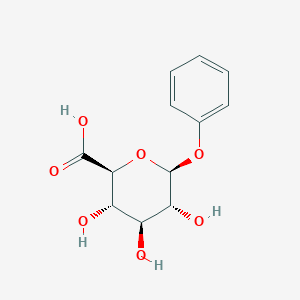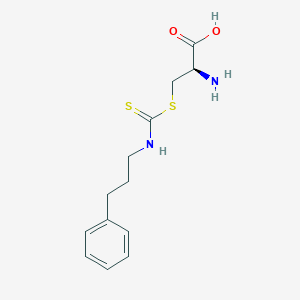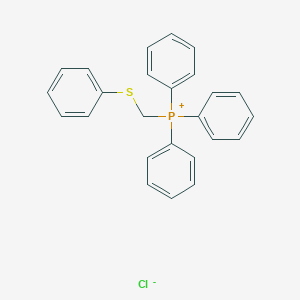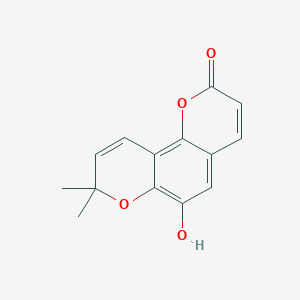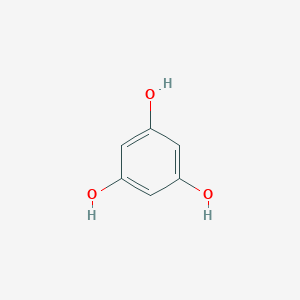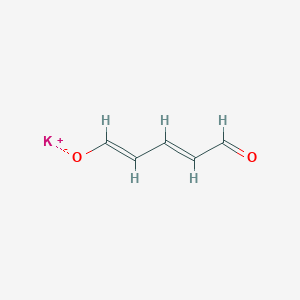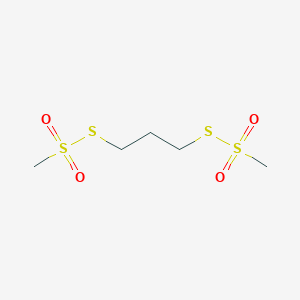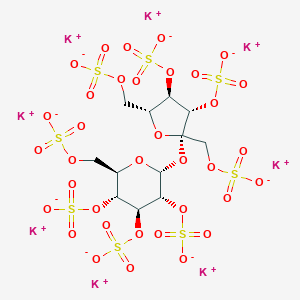
Potassium sucrose octasulfate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of potassium sucrose octasulfate involves complete sulfation of the sugar moiety, as demonstrated through two-dimensional and deuterium-induced, differential-isotope-shift nuclear magnetic resonance (NMR) measurements. These techniques have facilitated the full assignment of 1H and 13C resonances of potassium sucrose octasulfate, proving its complete sulfation during synthesis (Silvey, 1992).
Molecular Structure Analysis
The molecular structure of potassium sucrose octasulfate has been elucidated through various structural studies. Notably, the crystal structure of a complex between acidic fibroblast growth factor (aFGF) and sucrose octasulfate reveals its binding to a positively charged region of aFGF, which is crucial for its biological activity. This interaction does not alter the overall conformation of aFGF, suggesting a specific and significant molecular interaction (Zhu, Hsu, & Rees, 1993).
Chemical Reactions and Properties
Potassium sucrose octasulfate engages in specific chemical reactions, particularly in its interaction with proteins such as fibroblast growth factors (FGFs). It stabilizes FGFs against acid denaturation, enhancing their ability to stimulate healing, which is mediated through binding to similar sites on FGFs as heparin and other proteoglycans. This binding specificity underscores its unique chemical properties and potential therapeutic applications (Zhu, Hsu, & Rees, 1993).
Physical Properties Analysis
The physical properties of potassium sucrose octasulfate, such as solubility and stability, play a crucial role in its applications and interactions. Its solubility in water and stability in various conditions are particularly noteworthy, affecting its utility in pharmaceutical formulations and other applications. For instance, the electrospray ionization mass spectral analysis of sucrose octasulfate highlights its stability and the challenges associated with the analysis of highly sulfated carbohydrates (Gunay et al., 2003).
Chemical Properties Analysis
The chemical properties of potassium sucrose octasulfate, such as its reactivity and interaction with various molecules, are pivotal in understanding its function and applications. The compound's ability to bind and stabilize fibroblast growth factors, thereby affecting FGF signaling, is a prime example of its unique chemical characteristics. This is elucidated in the structure of the FGF2-FGFR1-SOS complex, which reveals how sucrose octasulfate induces FGF-dependent dimerization of FGF receptors, a critical step in FGF signaling (Yeh et al., 2002).
Applications De Recherche Scientifique
Crystal Formation : Sucrose octasulfate crystallizes into salts like potassium, cesium, rubidium, and ammonium, with pyridine-sulfur trioxide as the key sulfation agent (Ochi, Watanabe, Okui, & Shindo, 1980).
Medical Applications :
- It stabilizes acidic fibroblast growth factor (FGF), which is crucial in cell growth and healing (Zhu, Hsu, & Rees, 1993).
- In treating neuroischemic diabetic foot ulcers, it significantly increases skin oxygen pressure and improves wound healing (Lázaro-Martínez et al., 2020).
- Sucrosofate potassium, a wound-healing agent, shows mild irritation but no sensitization when applied under occlusive dressings (Sharolyn, Michael, & Robert, 1991).
- Silver sucrose octasulfate nasal gel significantly improves nasal symptoms post-endoscopic sinus surgery (Ottaviano et al., 2015).
Pharmaceutical Analysis :
- Differential-isotope-shift NMR techniques confirm complete sulfation in potassium sucrose octasulfate and sucralfate, aiding in the detection of impurities and hydrolysis products (Silvey, 1992).
- A novel ultra-performance liquid chromatography-tandem mass spectrometry method determines sucrose octasulfate in dog plasma and urine, meeting FDA guidelines for clinical research (Ke, Li, Chang, & Kapanadze, 2015).
Chemical Analysis :
- Quaternary ammonium and phosphonium salts are effective for electrospray ionization mass spectral analysis of sucrose octasulfate (Gunay et al., 2003).
Biological Impact :
- Sulfosucrose derivatives potentially regulate fibroblast growth factor activity, affecting cell proliferation and differentiation (Polat, Mohammadi, & Linhardt, 2002).
- Free sucrose octasulfate has a significantly different conformation than when bound to acidic fibroblast growth factor, with strong electrostatic interactions possibly dominating deformation (Shen & Lerner, 1995).
Agricultural Research :
- Potassium application in cotton plants, which involves sucrose transformation, affects boll biomass and photosynthetic rate (Hu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISWAUUBQBEDFB-QRDGSJRXSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14K8O35S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium sucrose octasulfate | |
CAS RN |
73264-44-5 | |
| Record name | Sucrosofate potassium anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | octapotassium (2R,3R,4S,5R,6R)-2-{[(2S,3S,4R,5R)-3,4-disulfato-2,5-bis(sulfatomethyl)oxolane-2-yl]oxy}-3,4,5-trisulfato-6-(sulfatomethyl)oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCROSOFATE POTASSIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CB6ERJ54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



